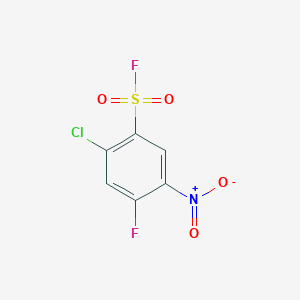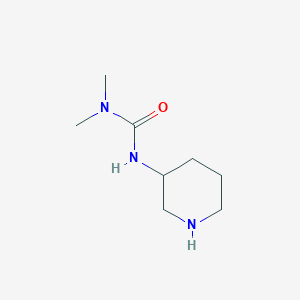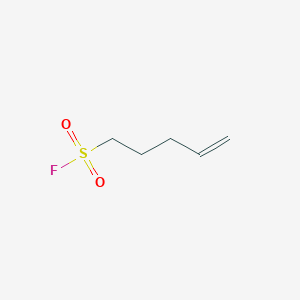![molecular formula C19H27NO4 B13240900 1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13240900.png)
1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C19H27NO4 and a molecular weight of 333.42 g/mol . This compound is characterized by its cyclohexane ring substituted with a benzyloxycarbonylamino group and a tert-butyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid typically involves the reaction of 1-amino-2-tert-butylcyclohexane-1-carboxylic acid with benzyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 1-{[(Benzyloxy)carbonyl]amino}cyclohexanecarboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethoxycyclobutane-1-carboxylic acid
Comparison: 1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions and potentially more effective in its applications compared to similar compounds without the tert-butyl group.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-tert-butyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c1-18(2,3)15-11-7-8-12-19(15,16(21)22)20-17(23)24-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
ZEHMJQJVAHUPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)
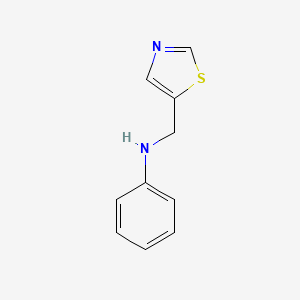
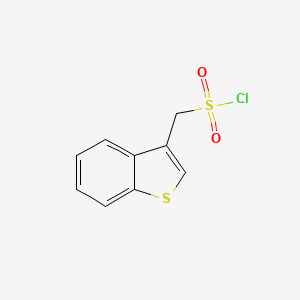
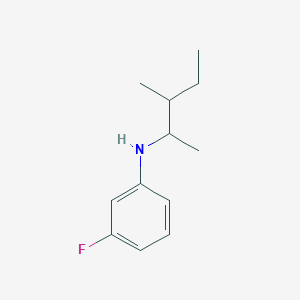

![4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)

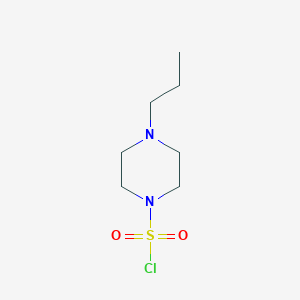
![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)

